molecular formula C10H9N3O2 B1293619 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- CAS No. 6401-98-5

1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-

Cat. No. B1293619
CAS RN: 6401-98-5
M. Wt: 203.2 g/mol
InChI Key: SPFXLCCBWAJCHQ-UHFFFAOYSA-N
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Description

The compound "1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-" is a pyrazole derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and agriculture. Pyrazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, fungicidal, and insecticidal properties . The interest in these compounds stems from their structural versatility, which allows for the synthesis of a wide range of derivatives with different substituents, potentially leading to varied biological activities.

Synthesis Analysis

The synthesis of 1H-pyrazole-3-carboxamide derivatives involves the reaction of corresponding acid chlorides with various nucleophiles. For instance, the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine yields the corresponding carboxamide in good yield . Similarly, reactions with different aminophenols and hydroxylamines have been reported to produce a variety of N-substituted pyrazole carboxamides . These reactions are typically carried out in organic solvents such as benzene or xylene, sometimes with the addition of a base as a catalyst, and can take several hours to complete. The yields of these reactions can vary significantly, ranging from moderate to high .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography in some cases . These techniques provide detailed information about the molecular framework, including the nature of substituents and the conformation of the molecules. For example, X-ray crystallography has revealed the presence of intermolecular hydrogen bonding and other non-covalent interactions that stabilize the crystal structures of these compounds .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole-3-carboxamide derivatives is influenced by the presence of various functional groups. These compounds can engage in further chemical reactions, such as DNA-binding interactions, which have been investigated to understand their antitumor mechanisms . Some derivatives have demonstrated the ability to bind to the DNA minor groove and even cleave plasmid DNA, suggesting that DNA could be a potential target for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3-carboxamide derivatives, such as solubility, thermal stability, and optical properties, are crucial for their practical applications. These properties are often characterized using techniques like thermogravimetric analysis (TG-DTG) and studies of non-linear optical properties . The thermal stability of these compounds can vary, with some being stable up to certain temperatures . Additionally, computational methods like density functional theory (DFT) calculations are employed to predict and understand the electronic structures and reactivity of these molecules .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current developments is to discuss synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10(15)8-6-9(14)13(12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFXLCCBWAJCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064310
Record name 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-

CAS RN

6401-98-5
Record name 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
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Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxamide
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Record name 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
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Record name 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl-
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Record name 5-oxo-1-phenyl-2-pyrazoline-3-carboxamide
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Record name 5-Oxo-1-phenyl-2-pyrazoline-3-carboxamide
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